Pyrimidine-2-carbohydrazonamide
Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The spectral behavior of the studied pyrimidine‑2‑thiones based compounds matches the previously published experimental results . In another work, a pyrimidine-based ligand, N′-(amino(pyrimidin-2-yl)methylene)pyrimidine-2-carbohydrazonamide hydrate (APPH · H2O), and its binuclear complex of cadmium, [Cd(μ-APPH)Br]2, were prepared and identified by elemental analysis, FT-IR, 1H NMR spectroscopy as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving Pyrimidine-2-carbohydrazonamide were not found, computational tools in investigating of spectral heterocyclic compounds based on pyrimidine‑2‑thiones have been used to identify their molecular and electronic behavior .Physical And Chemical Properties Analysis
Computational spectroscopic analytical items (IR, NMR, and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones . Some molecular properties (ionization energy, electron affinity, energy gap, hardness, electronegativity, electrophilicity index, static dipole moment and average linear polarizability) of these Schiff bases were computed at B3LYP/6-31G (d,p) level in aqueous phase .Scientific Research Applications
Anti-inflammatory Agent : 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, a pyrimidine nucleoside, has been found to be an anti-inflammatory agent used in treating adjuvant-induced arthritis. It is structurally related to pyrimidine-2-carbohydrazonamide and indicates the potential of pyrimidine derivatives in inflammation and arthritis treatments (Rajeswaran & Srikrishnan, 2008).
Anticancer Activity : Tetrahydropyrimidine carboxamide derivatives have shown potential antitumor activities. Specifically, they have been studied for their inhibitory action on tumor growth and improving blood parameters like hemoglobin, RBC, platelets, and WBC in breast cancer treatments (Jayanthi, Venkatesh, & Thirunavukkarasu, 2015).
Diabetes Treatment : Novel Pyrimidine-5-carboxamide compounds have been investigated as Nicotinamide N-methyltransferase (NNMT) inhibitors for treating diabetes, metabolic syndrome, and chronic kidney disease. This indicates the role of pyrimidine derivatives in enzymatic inhibition relevant to metabolic disorders (Sabnis, 2021).
Antioxidant Properties : Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, a series of novel pyrimidine derivatives, have been synthesized and evaluated for their antioxidant properties, indicating the potential use of these compounds in oxidative stress-related diseases (Rani et al., 2012).
Cadimium Complexes : A binuclear Cd(II) complex involving pyrimidine-based ligands was prepared and identified, demonstrating the role of pyrimidine derivatives in complex formation with metals for potential applications in material science and coordination chemistry (Hosseini et al., 2020).
Synthetic Versatility and Biological Activity : Pyrimidine is a significant heterocycle with diverse biological activities. The synthesis of pyrimidine and its reactions provide vast scope in medicinal chemistry, indicating its role in developing antimicrobial, anticancer, anti-inflammatory, and analgesic agents (Verma et al., 2020).
Future Directions
Pyrimidine is a pharmacologically important moiety that exhibits diverse biological activities. This review reflects the growing significance of transition metal-catalyzed reactions for the synthesis of pyrimidines . The aim of the authors with this update (2017–2023) is to drive the designing of new transition metal-mediated protocols for pyrimidine synthesis .
properties
IUPAC Name |
N'-aminopyrimidine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5/c6-4(10-7)5-8-2-1-3-9-5/h1-3H,7H2,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCJZYYCKSCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40707526 | |
Record name | Pyrimidine-2-carbohydrazonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40707526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-carbohydrazonamide | |
CAS RN |
1005-03-4 | |
Record name | Pyrimidine-2-carbohydrazonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40707526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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